3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile
Overview
Description
3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile is an organic compound with the molecular formula C13H18N2O2. It is a nitrile derivative of 3,4-dimethoxyphenethylamine, which is a naturally occurring compound found in various plants. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile typically involves the reaction of 3,4-dimethoxyphenethylamine with acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3,4-Dimethoxyphenethylamine and acrylonitrile.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a temperature of around 60-80°C for several hours.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as chromatography, may be employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reactions are typically carried out in anhydrous solvents.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives, such as aldehydes or carboxylic acids.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A naturally occurring compound with similar structural features.
3-(3,4-Dimethoxyphenyl)Propanoic Acid: A compound with a similar aromatic ring structure but different functional groups.
3-(3,4-Dimethoxyphenyl)Propanol: A compound with a similar aromatic ring structure but different functional groups.
Uniqueness
3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile is unique due to its nitrile functional group, which imparts distinct chemical reactivity and potential biological activity. This compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable building block in synthetic chemistry .
Biological Activity
3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile is an organic compound notable for its structural features, including a nitrile functional group and a phenethylamine backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activity, although comprehensive studies remain limited. Below is a detailed examination of its biological activity, including findings from various research studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈N₂O₂
- Functional Groups : Nitrile, amine, methoxy groups
- Structural Characteristics : The presence of the nitrile group enhances the compound's reactivity and potential interactions with biological targets.
Biological Activity
Despite the limited direct research specifically on this compound, several studies on related compounds provide insights into its potential biological effects.
Currently, there is no established mechanism of action for this compound. However, compounds with similar structures often interact with neurotransmitter systems or exhibit anti-inflammatory properties. The nitrile group may facilitate interactions with various enzymes or receptors.
2. Related Compounds and Their Activities
Research on structurally similar compounds can offer indirect insights into the biological activities that may be exhibited by this compound:
- Phenethylamines : Compounds in this class are known to influence neurotransmitter release and have been studied for their psychoactive effects.
- Nitrile Derivatives : These compounds often show varied biological activities including antimicrobial and anti-inflammatory properties.
Case Study 1: Anti-Ischemic Activity
A study evaluated various amino acid-based compounds for their neuroprotective effects against ischemic injury. While not directly involving this compound, it highlighted the potential for similar compounds to decrease neuronal apoptosis and enhance viability under stress conditions .
Case Study 2: Structure-Activity Relationship (SAR) Studies
Research on a series of pyranopyridine derivatives demonstrated how modifications to chemical structures can significantly impact biological activity. This underscores the importance of structural features in determining the efficacy of related compounds . Similar SAR studies could be applied to explore variations of this compound to optimize its activity.
Potential Applications
Given its structural characteristics, this compound could potentially be explored for:
- Neuroprotective Agents : Due to its phenethylamine structure which is often associated with neuroactive properties.
- Antimicrobial Activity : The nitrile group may confer unique reactivity that could be harnessed in developing antimicrobial agents.
- Medicinal Chemistry : Its unique structure makes it a candidate for further synthetic modifications aimed at enhancing biological activity.
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-16-12-5-4-11(10-13(12)17-2)6-9-15-8-3-7-14/h4-5,10,15H,3,6,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBWWKCONMODJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCCC#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380500 | |
Record name | 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55982-97-3 | |
Record name | 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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